

# The Tragic Lesson of Fialuridine: A Deep Dive into its Severe Hepatotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3',5'-Di-O-benzoyl fialuridine

Cat. No.: B585118

Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The catastrophic outcome of the 1993 clinical trial for fialuridine (FIAU), a nucleoside analogue intended for the treatment of Hepatitis B, serves as a stark reminder of the complexities of drug-induced toxicity. This guide provides a detailed examination of the molecular mechanisms that led to severe, and in some cases fatal, hepatotoxicity in trial participants. It is intended to be a comprehensive resource for the scientific community, offering insights into the preclinical evaluation of nucleoside analogues and the critical importance of understanding mitochondrial biology in drug development.

## **Executive Summary**

Fialuridine, a thymidine analogue, demonstrated potent antiviral activity against hepatitis B virus in early studies. However, a Phase II clinical trial was terminated when 7 of the 15 participants developed severe liver failure, with five patients ultimately succumbing to the toxicity and two requiring liver transplants.[1][2][3][4][5] The toxicity was characterized by a delayed onset, typically after 9 to 13 weeks of treatment, and a constellation of symptoms including hepatic failure, lactic acidosis, pancreatitis, neuropathy, and myopathy.[1][5] Subsequent investigations revealed that the primary mechanism of fialuridine's toxicity was severe mitochondrial dysfunction, a consequence of the drug's impact on mitochondrial DNA replication.[1][3][6] A crucial factor in this tragedy was the failure of standard preclinical animal models to predict this human-specific toxicity.[7][8][9][10][11]



# The Molecular Cascade of Fialuridine-Induced Hepatotoxicity

The severe hepatotoxicity of fialuridine is not a result of direct chemical insult to hepatocytes, but rather a subtle and insidious disruption of mitochondrial function. The following signaling pathway illustrates the key molecular events that culminate in liver failure.



Click to download full resolution via product page

Figure 1: Signaling pathway of fialuridine-induced mitochondrial toxicity.

The key steps in this pathway are:

 Cellular Uptake and Phosphorylation: Fialuridine enters the hepatocyte and is sequentially phosphorylated by cellular kinases to its active triphosphate form, FIAU-TP.[12]



- Mitochondrial Transport: FIAU-TP is transported into the mitochondria. Evidence suggests that the human equilibrative nucleoside transporter 1 (hENT1) plays a role in this transport, which is a key point of species specificity.[7][11][13]
- Inhibition of DNA Polymerase Gamma: Inside the mitochondrion, FIAU-TP acts as a potent competitive inhibitor of DNA polymerase gamma (pol-γ), the sole DNA polymerase responsible for replicating mitochondrial DNA (mtDNA).[14][15][16]
- Incorporation into mtDNA and Chain Termination: Pol-y can incorporate FIAU-TP into the
  nascent mtDNA strand. The incorporation of multiple adjacent fialuridine analogues
  dramatically impairs further DNA chain elongation, effectively acting as a chain terminator.
  [14][15]
- mtDNA Depletion: The inhibition of pol-y and chain termination leads to a progressive depletion of mtDNA within the cell.[14][15]
- Impaired Electron Transport Chain Function: mtDNA encodes for 13 essential protein subunits of the electron transport chain (ETC). Depletion of mtDNA results in a deficiency of these proteins, leading to impaired oxidative phosphorylation.[16]
- Cellular Energetic Crisis and Oxidative Stress: The dysfunctional ETC leads to a decrease in ATP production and an increase in the production of reactive oxygen species (ROS). The cell also shifts to anaerobic glycolysis to produce ATP, resulting in the accumulation of lactic acid (lactic acidosis).[1][17]
- Hepatocellular Injury and Death: The combination of ATP depletion, oxidative stress, and lactic acidosis triggers apoptosis (programmed cell death) and leads to the accumulation of lipid droplets (steatosis), culminating in liver failure.[7][14][15]

# Quantitative Data from Preclinical and Clinical Investigations

The following tables summarize key quantitative data from studies investigating the toxicity of fialuridine.

Table 1: Clinical Trial Data (Phase II, 1993)



| Parameter                               | Value                 | Reference(s) |
|-----------------------------------------|-----------------------|--------------|
| Number of Participants                  | 15                    | [1][4][11]   |
| Fialuridine Doses                       | 0.1 or 0.25 mg/kg/day | [7][11]      |
| Onset of Severe Toxicity                | 9 - 13 weeks          | [1][5]       |
| Number of Patients with Severe Toxicity | 7                     | [1][4][5]    |
| Number of Deaths                        | 5                     | [2][3][4][7] |
| Number of Liver Transplants             | 2                     | [2][3][7]    |

Table 2: In Vitro Inhibition of DNA Polymerase Gamma

| Compound | Κι (μΜ) | Target Enzyme           | Reference(s) |
|----------|---------|-------------------------|--------------|
| FIAU-TP  | 0.015   | DNA Polymerase<br>Gamma | [14][15]     |
| FMAU-TP  | 0.03    | DNA Polymerase<br>Gamma | [14][15]     |
| FAU-TP   | 1.0     | DNA Polymerase<br>Gamma | [14][15]     |

FMAU (1-(2-deoxy-2-fluoro- $\beta$ -D-arabinofuranosyl)-5-methyluracil) and FAU (1-(2-deoxy-2-fluoro- $\beta$ -D-arabinofuranosyl)uracil) are metabolites of fialuridine.

Table 3: Effects of Fialuridine on Cultured Cells



| Cell Line | Fialuridine<br>Concentration | Duration of<br>Exposure | Effect                                                           | Reference(s) |
|-----------|------------------------------|-------------------------|------------------------------------------------------------------|--------------|
| HepG2     | 20 μΜ                        | 14 days                 | 30% decrease in mtDNA                                            | [14][15]     |
| HepG2     | 20 μΜ                        | 14 days                 | Disrupted<br>mitochondria,<br>intracytoplasmic<br>lipid droplets | [14][15]     |
| CEM       | 2.5 μΜ                       | 15 days                 | No inhibition of mtDNA replication                               | [17]         |

Table 4: Animal Model Studies

| Animal Model                                           | Fialuridine<br>Dose       | Duration of<br>Treatment | Outcome                                                 | Reference(s) |
|--------------------------------------------------------|---------------------------|--------------------------|---------------------------------------------------------|--------------|
| Rats                                                   | 510 mg/kg/day             | 10 weeks                 | Well-tolerated,<br>normal ALT/AST,<br>increased lactate | [7][11]      |
| Mice                                                   | 250 mg/kg/day             | -                        | 4 out of 50 died<br>of renal failure                    | [7][11]      |
| Chimeric TK-<br>NOG Mice (with<br>humanized<br>livers) | 2.5, 25, 100<br>mg/kg/day | 14 days                  | Dose-dependent liver toxicity                           | [7]          |
| Chimeric TK-<br>NOG Mice (with<br>humanized<br>livers) | 400 mg/kg/day             | 4 days                   | Liver failure and<br>lactic acidosis                    | [7][11][18]  |

## **Experimental Protocols**



A variety of experimental approaches were crucial in elucidating the mechanism of fialuridine hepatotoxicity.

In Vitro DNA Polymerase Gamma Inhibition Assay









Click to download full resolution via product page



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Mitochondrial injury. Lessons from the fialuridine trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review of the Fialuridine (FIAU) Clinical Trials NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Fialuridine Wikipedia [en.wikipedia.org]
- 4. Real-World Issues: Fialuridine | Basicmedical Key [basicmedicalkey.com]
- 5. Executive Summary Review of the Fialuridine (FIAU) Clinical Trials NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Mechanisms for the anti-hepatitis B virus activity and mitochondrial toxicity of fialuridine (FIAU) PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fialuridine Induces Acute Liver Failure in Chimeric TK-NOG Mice: A Model for Detecting Hepatic Drug Toxicity Prior to Human Testing PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Mouse Model Predicts Fialuridine Side Effects Which Killed Five | Bluesci [bluesci.co.uk]
- 9. sciencedaily.com [sciencedaily.com]
- 10. Fialuridine Induces Acute Liver Failure in Chimeric TK- NOG Mice: A Model for Detecting Hepatic Drug Toxicity Prior to Human Testing DocCheck [doccheck.com]
- 11. Fialuridine Induces Acute Liver Failure in Chimeric TK-NOG Mice: A Model for Detecting Hepatic Drug Toxicity Prior to Human Testing | PLOS Medicine [journals.plos.org]
- 12. Fialuridine is phosphorylated and inhibits DNA synthesis in isolated rat hepatic mitochondria PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanisms of Chronic Fialuridine Hepatotoxicity as Revealed in Primary Human Hepatocyte Spheroids PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fialuridine and its metabolites inhibit DNA polymerase gamma at sites of multiple adjacent analog incorporation, decrease mtDNA abundance, and cause mitochondrial structural defects in cultured hepatoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fialuridine and its metabolites inhibit DNA polymerase gamma at sites of multiple adjacent analog incorporation, decrease mtDNA abundance, and cause mitochondrial



structural defects in cultured hepatoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recent Studies of FIAU Toxicity Review of the Fialuridine (FIAU) Clinical Trials NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Effect of fialuridine on replication of mitochondrial DNA in CEM cells and in human hepatoblastoma cells in culture PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Item Fialuridine Induces Acute Liver Failure in Chimeric TK-NOG Mice: A Model for Detecting Hepatic Drug Toxicity Prior to Human Testing figshare Figshare [figshare.com]
- To cite this document: BenchChem. [The Tragic Lesson of Fialuridine: A Deep Dive into its Severe Hepatotoxicity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b585118#understanding-the-severe-hepatotoxicity-of-fialuridine-in-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com